3-{3-[(5-chloro-1,3-benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile
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Description
3-{3-[(5-chloro-1,3-benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H13ClN6O and its molecular weight is 340.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0839368 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor that are known to play a crucial role in the regulation of sleep and wakefulness .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It binds to both orexin receptor subtypes (Orexin 1 and Orexin 2), inhibiting the action of orexin neuropeptides. This inhibition can lead to a decrease in wakefulness and an increase in sleep .
Biochemical Pathways
It is known that orexin receptors are involved in various physiological processes, including feeding behavior, energy homeostasis, and the sleep-wake cycle . By antagonizing these receptors, the compound could potentially affect these pathways and their downstream effects.
Result of Action
The primary result of the compound’s action is a decrease in wakefulness and an increase in sleep . This makes it a potential candidate for the treatment of conditions like insomnia .
Properties
IUPAC Name |
3-[3-[(5-chloro-1,3-benzoxazol-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O/c1-22(16-21-12-6-10(17)2-3-14(12)24-16)11-8-23(9-11)15-13(7-18)19-4-5-20-15/h2-6,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNBJHFDOJIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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